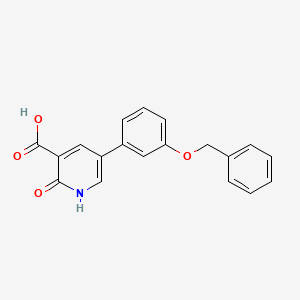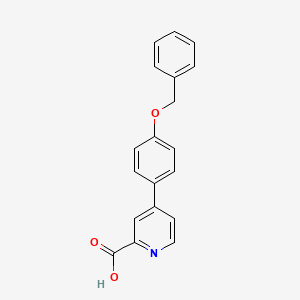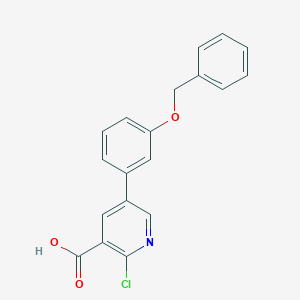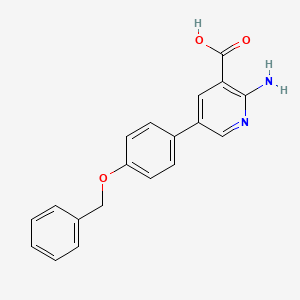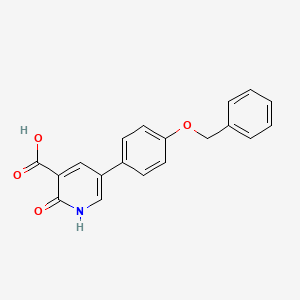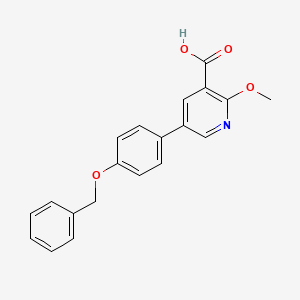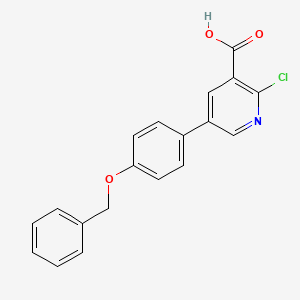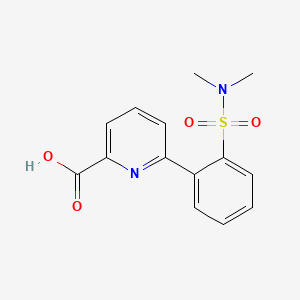
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DMSPN) is an organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 247.27 g/mol and a melting point of 125-127°C. 6-DMSPN has been widely studied in recent years due to its potential applications in scientific research, such as in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as an inhibitor of AChE, preventing the breakdown of acetylcholine. This results in an increase in the amount of acetylcholine in the nervous system, which can lead to an increased activity of the nervous system. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to interact with other enzymes involved in the metabolism of acetylcholine, such as choline acetyltransferase (ChAT), and to affect the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase acetylcholine levels in the brain, which can lead to increased alertness, improved memory, and enhanced learning. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to increase dopamine levels, which can lead to increased motivation and improved mood. Finally, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and reduce the risk of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a potent inhibitor of AChE, making it a useful tool for studying the effects of acetylcholine on the nervous system. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively stable, making it suitable for long-term storage. Finally, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively inexpensive, making it a cost-effective option for research. However, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is not without its limitations. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be toxic in high doses, making it important to use caution when handling the compound in the laboratory.
Orientations Futures
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of acetylcholine on the nervous system in greater depth, as well as to investigate the mechanisms of action of various drugs. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may be used to study the effects of other neurotransmitters, such as dopamine and serotonin, as well as to investigate the role of acetylcholine in the development of various diseases. Finally, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may be used to develop new drugs and therapies for the treatment of various conditions.
Méthodes De Synthèse
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized by the reaction of 2-N,N-dimethylsulfamoylphenylacetic acid and nicotinamide in the presence of catalysts such as pyridine or triethylamine. The reaction is carried out at a temperature of about 80°C for 1-2 hours. The product is then purified by recrystallization from methanol or ethanol.
Applications De Recherche Scientifique
6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% a useful tool for studying the effects of acetylcholine on the nervous system. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on AChE activity and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
6-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)12-8-7-10(9-15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXUQZPSIQIILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

